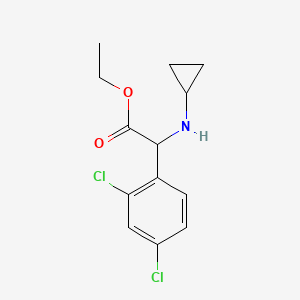

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a cyclopropylamino group and a dichlorophenyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate typically involves the esterification of 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetic acid.

Reduction: Formation of 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate involves its interaction with specific molecular targets. The cyclopropylamino group may interact with enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate can be compared with other similar compounds such as:

Ethyl 2-(cyclopropylamino)-2-phenylacetate: Lacks the dichloro substitution, which may affect its chemical reactivity and biological activity.

Ethyl 2-(amino)-2-(2,4-dichlorophenyl)acetate: Lacks the cyclopropyl group, which may influence its interaction with molecular targets.

The uniqueness of this compound lies in the combination of the cyclopropylamino and dichlorophenyl groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16Cl3N\O2

- Molecular Weight : 324.6 g/mol

- CAS Number : 1218299-47-8

The compound features a cyclopropylamine moiety and a dichlorophenyl group, which are critical for its biological activity. The presence of chlorine atoms may enhance its interaction with biological targets due to increased lipophilicity and potential halogen bonding.

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE leads to an accumulation of acetylcholine at synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases and insecticidal applications.

Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on various AChE enzymes:

| Enzyme | IC50 Value (µM) | Effectiveness |

|---|---|---|

| Human AChE | 49 | High |

| AgAChE1 (wild-type) | 0.86 | Very High |

| AgAChE1 (G122S mutant) | >200 | Low |

The data indicates that the compound exhibits strong inhibitory activity against wild-type AChE but significantly reduced effectiveness against the G122S mutant variant, highlighting the importance of specific amino acid interactions in binding affinity .

Case Studies

-

Neuroprotective Effects :

A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in vitro. -

Insecticidal Activity :

The compound has been tested for its insecticidal properties against various pests. It showed significant mortality rates in treated populations, suggesting its potential as an environmentally friendly pesticide .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the cyclopropylamine and dichlorophenyl groups influence biological activity:

- Cyclopropyl Group : Variations in the size or substitution pattern of the cyclopropyl group can alter binding affinity to AChE.

- Dichlorophenyl Substituents : The position and nature of halogen substituents on the phenyl ring significantly affect both potency and selectivity towards different AChE isoforms.

Properties

Molecular Formula |

C13H15Cl2NO2 |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate |

InChI |

InChI=1S/C13H15Cl2NO2/c1-2-18-13(17)12(16-9-4-5-9)10-6-3-8(14)7-11(10)15/h3,6-7,9,12,16H,2,4-5H2,1H3 |

InChI Key |

VKHYERDQUVKMGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)NC2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.